molecular formula C9H15N3O2S B13189740 3-Amino-N,N-diethyl-2-pyridinesulfonamide

3-Amino-N,N-diethyl-2-pyridinesulfonamide

Cat. No.: B13189740
M. Wt: 229.30 g/mol
InChI Key: SBYCMRNQAMHDBG-UHFFFAOYSA-N
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Description

3-Amino-N,N-diethyl-2-pyridinesulfonamide is a chemical compound with the molecular formula C₉H₁₅N₃O₂S and a molecular weight of 229.30 g/mol . This compound is characterized by the presence of an amino group, a diethyl group, and a pyridinesulfonamide moiety. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N,N-diethyl-2-pyridinesulfonamide typically involves the reaction of 2-chloropyridine with diethylamine, followed by the introduction of a sulfonamide group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as recrystallization or column chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N,N-diethyl-2-pyridinesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amines, and halogenated pyridine compounds .

Scientific Research Applications

3-Amino-N,N-diethyl-2-pyridinesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-N,N-diethyl-2-pyridinesulfonamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes, potentially inhibiting their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological molecules. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C9H15N3O2S

Molecular Weight

229.30 g/mol

IUPAC Name

3-amino-N,N-diethylpyridine-2-sulfonamide

InChI

InChI=1S/C9H15N3O2S/c1-3-12(4-2)15(13,14)9-8(10)6-5-7-11-9/h5-7H,3-4,10H2,1-2H3

InChI Key

SBYCMRNQAMHDBG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC=N1)N

Origin of Product

United States

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